PHYD protein, Arabidopsis

Description

Properties

CAS No. |

158379-16-9 |

|---|---|

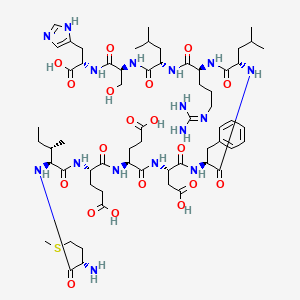

Molecular Formula |

C61H96N16O19S |

Molecular Weight |

1389.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H96N16O19S/c1-8-33(6)49(77-50(85)36(62)20-22-97-7)59(94)70-39(17-19-47(81)82)52(87)69-38(16-18-46(79)80)53(88)74-43(27-48(83)84)57(92)73-42(25-34-13-10-9-11-14-34)56(91)72-40(23-31(2)3)54(89)68-37(15-12-21-66-61(63)64)51(86)71-41(24-32(4)5)55(90)76-45(29-78)58(93)75-44(60(95)96)26-35-28-65-30-67-35/h9-11,13-14,28,30-33,36-45,49,78H,8,12,15-27,29,62H2,1-7H3,(H,65,67)(H,68,89)(H,69,87)(H,70,94)(H,71,86)(H,72,91)(H,73,92)(H,74,88)(H,75,93)(H,76,90)(H,77,85)(H,79,80)(H,81,82)(H,83,84)(H,95,96)(H4,63,64,66)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

InChI Key |

UUADODNGTPCSBC-HXBUARKNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCSC)N |

Appearance |

Solid powder |

Other CAS No. |

158379-16-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

MIEEDFLRLSH |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

phyD phytochrome protein, Arabidopsis PHYD protein, Arabidopsis PHYTOCHROME DEFECTIVE D protein, Arabidopsis |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Phytochrome D in Arabidopsis Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochrome (B1172217) D (PHYD) is a red/far-red light photoreceptor in Arabidopsis thaliana that plays a crucial, albeit partially redundant, role in mediating developmental responses to light cues. As a member of the phytochrome family of photoreceptors, PHYD is integral to the plant's ability to perceive and adapt to its light environment, particularly in response to vegetative shading. This technical guide provides an in-depth overview of the function of PHYD, focusing on its involvement in the shade avoidance syndrome, its signaling pathway, and the experimental methodologies used to elucidate its function.

PHYD and the Shade Avoidance Syndrome

The shade avoidance syndrome (SAS) is a suite of developmental adaptations that plants employ to outcompete their neighbors for light. These responses are primarily triggered by a decrease in the ratio of red (R) to far-red (FR) light, a hallmark of vegetative shade. PHYD, in conjunction with its close homolog Phytochrome B (PHYB), is a key mediator of the SAS.

The functional redundancy of PHYD and PHYB is a central theme in its biological role. While phyD single mutants often exhibit a phenotype largely indistinguishable from wild-type plants, the absence of PHYD in a phyB mutant background (phyB phyD double mutant) results in a significantly exacerbated shade avoidance phenotype. This indicates that PHYD's function becomes most apparent when the primary red-light photoreceptor, PHYB, is absent.

Key developmental processes regulated by PHYD as part of the SAS include:

-

Hypocotyl and Petiole Elongation: In response to low R:FR ratios, plants exhibit increased elongation of hypocotyls and petioles to position their leaves for better light capture. PHYD contributes to the suppression of this elongation in high R:FR conditions.

-

Flowering Time: Vegetative shade often accelerates the transition to flowering as a strategy to ensure reproductive success under competitive conditions. PHYD, alongside PHYB, plays a role in repressing flowering in high R:FR light.

Quantitative Analysis of PHYD Function in Shade Avoidance

The following tables summarize quantitative data from studies on wild-type and phytochrome mutant Arabidopsis plants grown under different light conditions. These data highlight the redundant function of PHYD with PHYB in regulating key shade avoidance responses.

Table 1: Effect of Light Quality on Hypocotyl Length in Arabidopsis Seedlings

| Genotype | High R:FR Ratio (mm) | Low R:FR Ratio (mm) |

| Wild-Type (Ler) | 3.5 ± 0.2 | 7.8 ± 0.3 |

| phyD | 3.6 ± 0.2 | 7.9 ± 0.4 |

| phyB | 8.1 ± 0.3 | 8.5 ± 0.4 |

| phyB phyD | 9.5 ± 0.4 | 9.8 ± 0.5 |

Data are presented as mean ± standard error.

Table 2: Petiole Length of the Third Leaf in Arabidopsis Under Different Light Conditions

| Genotype | High R:FR Ratio (mm) | Low R:FR Ratio (mm) |

| Wild-Type (Ler) | 5.1 ± 0.3 | 12.3 ± 0.7 |

| phyD | 5.3 ± 0.4 | 12.5 ± 0.8 |

| phyB | 13.5 ± 0.8 | 14.1 ± 0.9 |

| phyB phyD | 15.8 ± 1.0 | 16.5 ± 1.1 |

Data are presented as mean ± standard error.

Table 3: Flowering Time (Number of Rosette Leaves at Bolting) in Arabidopsis

| Genotype | High R:FR Ratio | Low R:FR Ratio |

| Wild-Type (Ler) | 35.2 ± 1.5 | 22.1 ± 1.1 |

| phyD | 34.9 ± 1.6 | 22.5 ± 1.2 |

| phyB | 15.1 ± 0.8 | 13.9 ± 0.7 |

| phyB phyD | 12.3 ± 0.6 | 11.8 ± 0.6 |

Data are presented as mean ± standard error.

PHYD Signaling Pathway

Upon activation by red light, PHYD undergoes a conformational change from the inactive Pr form to the active Pfr form. The Pfr form of PHYD translocates from the cytoplasm to the nucleus, where it interacts with various signaling partners to initiate a transcriptional cascade. A key class of interacting proteins are the Phytochrome-Interacting Factors (PIFs), which are basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis.

The interaction of active PHYD with PIFs, such as PIF3, PIF4, and PIF5, leads to their phosphorylation and subsequent degradation via the 26S proteasome pathway.[1][2][3] The degradation of these transcriptional repressors allows for the expression of genes that promote photomorphogenesis and suppress shade avoidance responses. In low R:FR conditions, the inactivation of PHYD allows PIFs to accumulate and activate the expression of genes that promote elongation growth and accelerate flowering.

PHYD Protein Structure

PHYD, like other phytochromes, is a large protein with a modular structure. It consists of an N-terminal photosensory domain and a C-terminal dimerization and regulatory domain. The photosensory domain is responsible for light perception and contains a covalently attached bilin chromophore. This domain includes the PAS (Per-ARNT-Sim), GAF (cGMP phosphodiesterase/adenylyl cyclase/FhlA), and PHY (phytochrome-specific) domains. The C-terminal domain contains PAS repeats and a histidine kinase-related domain (HKRD), which are involved in dimerization and signal transduction.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for PHYD-PIF Interaction

This protocol is adapted for screening interactions between phytochromes and their interacting partners in a light-dependent manner.

1. Vector Construction:

-

Clone the full-length coding sequence of PHYD into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

-

Clone the coding sequences of candidate PIFs (e.g., PIF3, PIF4, PIF5) into the prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).

2. Yeast Transformation:

-

Co-transform the bait (BD-PHYD) and prey (AD-PIF) constructs into a suitable yeast strain (e.g., AH109 or Y2HGold).

-

Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

3. Interaction Assay:

-

Grow the selected colonies in liquid SD/-Leu/-Trp medium.

-

Spot serial dilutions of the yeast cultures onto selection plates:

-

SD/-Leu/-Trp (control for growth).

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection for interaction).

-

SD/-Leu/-Trp/-His/-Ade supplemented with X-α-Gal for colorimetric detection of interaction.

-

-

To test for light-dependent interactions, incubate one set of plates in constant red light and another in constant far-red light or darkness.

-

Growth and/or blue color development on the high-stringency selection plates under red light indicates a light-dependent interaction between PHYD and the PIF.

Co-Immunoprecipitation (Co-IP) for In Vivo PHYD-PIF Interaction

This protocol is designed to validate protein-protein interactions within plant cells.

1. Plant Material and Protein Extraction:

-

Grow Arabidopsis seedlings expressing tagged versions of the proteins of interest (e.g., 35S::PHYD-HA and 35S::PIF-MYC).

-

Harvest seedlings and grind to a fine powder in liquid nitrogen.

-

Resuspend the powder in ice-cold Co-IP extraction buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein extract.

2. Immunoprecipitation:

-

Pre-clear the protein extract by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-HA antibody for PHYD-HA) overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

3. Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the other tag (e.g., anti-MYC antibody for PIF-MYC) to detect the co-immunoprecipitated protein.

-

Detection of the PIF-MYC protein in the PHYD-HA immunoprecipitate confirms their in vivo interaction.

Chromatin Immunoprecipitation (ChIP) for Identifying PHYD-PIF Target Genes

This protocol allows for the identification of genomic regions bound by a specific transcription factor in vivo.

1. Cross-linking and Chromatin Preparation:

-

Treat Arabidopsis seedlings with formaldehyde (B43269) to cross-link proteins to DNA.

-

Isolate nuclei and lyse them to release chromatin.

-

Shear the chromatin into small fragments (200-1000 bp) by sonication.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PIF3).

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

3. DNA Purification and Analysis:

-

Reverse the cross-links by heating.

-

Treat with proteinase K to digest proteins.

-

Purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

References

The Discovery and Characterization of the Arabidopsis PHYD Gene: An In-depth Technical Guide

Abstract

Phytochrome (B1172217) D (PHYD) is a red/far-red light photoreceptor in the model plant Arabidopsis thaliana that plays a significant, albeit partially redundant, role in modulating plant growth and development in response to light cues. This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of the PHYD gene. We delve into the key experiments that elucidated its role in shade avoidance, including the regulation of hypocotyl elongation and flowering time, often in concert with its close homolog, phytochrome B (PHYB). Detailed experimental protocols for foundational research techniques are provided, alongside quantitative data summaries and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in plant photobiology and signal transduction.

Discovery and Genetic Characterization of PHYD

The existence of the PHYD gene (At4g16250) was first reported as part of the five-member phytochrome gene family in Arabidopsis thaliana.[1] Its initial characterization was significantly advanced by the identification of a naturally occurring null mutant in the Wassilewskija (Ws) ecotype of Arabidopsis.[2] This mutant allele, designated phyD-1, contains a 14-base pair deletion starting at amino acid 29, which results in a frameshift and a premature stop codon 138 nucleotides downstream.[2] Immunoblot analysis confirmed the absence of the PHYD protein in the Ws ecotype, while the levels of phytochromes A, B, and C remained normal.[2]

The close sequence homology between PHYD and PHYB, with the encoded proteins sharing approximately 80% amino acid identity, suggested a degree of functional redundancy.[3] This was subsequently confirmed through the generation and analysis of various single, double, and higher-order phytochrome mutants.

Functional Characterization of PHYD

The primary role of PHYD is in the perception of red and far-red light, which is crucial for plants to detect the proximity of neighboring vegetation, a phenomenon known as the shade avoidance syndrome.

Role in Hypocotyl Elongation

PHYD, in conjunction with PHYB, plays a role in suppressing hypocotyl elongation in red light. In experiments comparing wild-type, phyB, phyD, and phyB phyD double mutants, a sequential increase in hypocotyl length is observed. The double mutant exhibits a more elongated hypocotyl than either single mutant, indicating that both phytochromes contribute to this response.

Table 1: Hypocotyl Length of Phytochrome Mutants under Continuous Red Light

| Genotype | Background Ecotype | Red Light Fluence Rate (µmol m⁻² s⁻¹) | Mean Hypocotyl Length (mm) ± SD | Reference |

| Wild Type (Ler) | Landsberg erecta | 10 | 2.5 ± 0.5 | (Aukerman et al., 1997) |

| phyB-5 | Landsberg erecta | 10 | 10.5 ± 1.0 | (Aukerman et al., 1997) |

| phyD-1 (in Ler) | Landsberg erecta | 10 | 3.0 ± 0.6 | (Aukerman et al., 1997) |

| phyB-5 phyD-1 | Landsberg erecta | 10 | 12.0 ± 1.2 | (Aukerman et al., 1997) |

| Wild Type (Ws) | Wassilewskija | 10 | 3.5 ± 0.7 | (Aukerman et al., 1997) |

| phyB-1 (in Ws) | Wassilewskija | 10 | 11.5 ± 1.1 | (Aukerman et al., 1997) |

Note: The data presented are representative values extracted and synthesized from the cited literature for illustrative purposes. Actual values may vary based on specific experimental conditions.

Role in Flowering Time

PHYD also contributes to the regulation of flowering time, acting as a repressor. While the effect of a phyD single mutant on flowering time is subtle, in a phyB mutant background, the loss of PHYD function leads to a significant acceleration of flowering, indicating a redundant role with PHYB in delaying the floral transition.

Table 2: Flowering Time of Phytochrome Mutants under Long-Day Conditions

| Genotype | Background Ecotype | Photoperiod (Light:Dark) | Mean Number of Rosette Leaves at Bolting ± SD | Reference |

| Wild Type (Ler) | Landsberg erecta | 16h:8h | 15.2 ± 1.5 | (Devlin et al., 1999) |

| phyB-5 | Landsberg erecta | 16h:8h | 10.1 ± 1.2 | (Devlin et al., 1999) |

| phyD-1 (in Ler) | Landsberg erecta | 16h:8h | 14.8 ± 1.8 | (Devlin et al., 1999) |

| phyB-5 phyD-1 | Landsberg erecta | 16h:8h | 8.5 ± 1.0 | (Devlin et al., 1999) |

Note: The data presented are representative values extracted and synthesized from the cited literature for illustrative purposes. Actual values may vary based on specific experimental conditions.

Gene Expression Patterns

Studies using promoter-GUS (β-glucuronidase) fusions have shown that the PHYD promoter is active throughout the plant's life cycle, with some differential expression patterns compared to PHYB and PHYE.[4][5] In seedlings, the PHYD promoter shows higher activity in the dark compared to the light, similar to PHYB.[4][5]

Table 3: Relative Promoter Activity of Phytochrome Genes in Seedlings

| Promoter Fusion | Relative GUS Activity (Dark) | Relative GUS Activity (Light) | Reference |

| PHYB::GUS | High | Moderate | (Goosey et al., 1997) |

| PHYD::GUS | Moderate (5-10 fold lower than PHYB) | Low | (Goosey et al., 1997) |

| PHYE::GUS | Low | Moderate | (Goosey et al., 1997) |

Note: This table provides a qualitative summary of the relative expression levels reported in the cited literature.

PHYD Signaling Pathway

Phytochromes, including PHYD, exist in two photo-interconvertible forms: a red-light-absorbing, inactive form (Pr) and a far-red-light-absorbing, active form (Pfr). Upon absorption of red light, the Pr form is converted to the Pfr form, which then translocates from the cytoplasm to the nucleus. In the nucleus, the active Pfr form of phytochromes interacts with a group of basic helix-loop-helix (bHLH) transcription factors known as Phytochrome-Interacting Factors (PIFs).[6] This interaction leads to the phosphorylation and subsequent degradation of the PIFs by the 26S proteasome.[7] PIFs act as negative regulators of photomorphogenesis by repressing the expression of light-induced genes. Therefore, their degradation upon light activation of phytochromes relieves this repression, allowing for photomorphogenic development.

PHYD functions in close concert with PHYB in this pathway. While direct, unique downstream targets of PHYD are not extensively characterized, it is understood to contribute to the overall pool of active Pfr that regulates the stability of PIFs.

Caption: Simplified PHYD signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for some of the key experiments used in the characterization of the PHYD gene.

Plant Material and Growth Conditions

-

Plant Material: Arabidopsis thaliana ecotypes Landsberg erecta (Ler) and Wassilewskija (Ws) are commonly used. Mutant lines such as phyB-5, phyD-1, and the corresponding double mutants are generated through genetic crossing.

-

Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by 20% (v/v) commercial bleach with a drop of Triton X-100 for 10-15 minutes, and then rinsed 3-5 times with sterile distilled water.

-

Plating: Sterilized seeds are sown on germination medium (e.g., 0.5X Murashige and Skoog medium with 0.8% agar (B569324) and 1% sucrose).

-

Stratification: Plates are stored at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth Conditions: For hypocotyl measurements, plates are typically exposed to white light for a few hours to induce germination and then transferred to the desired light conditions (e.g., continuous red light or darkness) at a controlled temperature (e.g., 22°C).

Hypocotyl Length Measurement

-

After the specified growth period (e.g., 4-5 days), seedlings are carefully removed from the agar plates.

-

Seedlings are arranged on a flat surface (e.g., a new agar plate or a scanner bed) and imaged using a high-resolution scanner or a digital camera with a macroscopic lens.

-

The length of the hypocotyl (the stem-like structure between the cotyledons and the root) is measured from the base of the cotyledons to the top of the root using image analysis software such as ImageJ.

-

A scale bar should be included in each image for calibration.

-

Data from at least 20-30 seedlings per genotype and condition should be collected for statistical analysis.

Flowering Time Measurement

-

Plants are grown in soil under controlled environmental conditions (e.g., long days: 16 hours light / 8 hours dark; short days: 8 hours light / 16 hours dark) at a constant temperature (e.g., 22°C).

-

Flowering time is typically measured by counting the total number of rosette leaves when the first flower bud is visible at the center of the rosette (bolting).

-

Both rosette and cauline leaves are counted at the time of bolting.

-

Alternatively, flowering time can be recorded as the number of days from sowing until the day of bolting.

-

Data from a population of plants (e.g., 10-20) for each genotype are averaged.

GUS Histochemical and Quantitative Assays

-

Histochemical Staining:

-

Plant tissues (e.g., seedlings, leaves, flowers) are submerged in GUS staining solution (containing X-Gluc as a substrate) in a microtiter plate or a similar container.

-

A brief vacuum infiltration is applied to ensure the penetration of the staining solution into the tissues.

-

Tissues are incubated at 37°C for several hours to overnight.

-

The staining solution is removed, and the tissues are cleared of chlorophyll (B73375) by incubating in 70% ethanol.

-

The blue staining pattern, indicating GUS activity, is observed and documented using a microscope.

-

-

Quantitative Fluorometric Assay:

-

Protein is extracted from plant tissues.

-

The protein concentration of the extract is determined.

-

The protein extract is added to a reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG).

-

The reaction is incubated at 37°C, and the fluorescence of the product (4-methylumbelliferone) is measured over time using a fluorometer.

-

GUS activity is calculated as the rate of fluorescence increase per unit of protein per unit of time.

-

Caption: General experimental workflow for PHYD characterization.

Conclusion and Future Perspectives

The discovery and characterization of the PHYD gene have significantly contributed to our understanding of the complex network of photoreceptors that govern plant development. While its role is often synergistic with PHYB, particularly in shade avoidance responses, subtle differences in their expression patterns and potential for forming heterodimers suggest the possibility of unique functions that are yet to be fully elucidated. Future research employing advanced techniques such as ChIP-seq and RNA-seq on phyD single and higher-order mutants under specific light conditions will be instrumental in identifying the direct downstream targets of PHYD-containing phytochrome complexes. A deeper understanding of the specific contributions of PHYD to light signaling could have implications for agricultural applications, such as optimizing crop performance in dense planting environments.

References

- 1. Patterns of Expression and Normalized Levels of the Five Arabidopsis Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A deletion in the PHYD gene of the Arabidopsis Wassilewskija ecotype defines a role for phytochrome D in red/far-red light sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochrome Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential patterns of expression of the Arabidopsis PHYB, PHYD, and PHYE phytochrome genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential patterns of expression of the Arabidopsis PHYB, PHYD, and PHYE phytochrome genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochrome A-specific signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-Induced Phosphorylation and Degradation of the Negative Regulator PHYTOCHROME-INTERACTING FACTOR1 from Arabidopsis Depend upon Its Direct Physical Interactions with Photoactivated Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]

The Subtle but Significant Role of Phytochrome D in Plant Red/Far-Red Light Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved sophisticated mechanisms to perceive and respond to their light environment. The phytochrome (B1172217) family of photoreceptors (phyA-phyE in the model plant Arabidopsis thaliana) are central to detecting red (R) and far-red (FR) light, enabling plants to adapt their growth and development to cues such as canopy shade. While phytochrome B (phyB) is the primary photoreceptor mediating responses to R light and the R:FR ratio, phytochromes D (phyD) and E (phyE) play functionally redundant roles, particularly in the shade avoidance syndrome.[1][2][3][4][5] This technical guide provides an in-depth analysis of the specific role of phytochrome D in R/FR light sensing, detailing the experimental approaches used to elucidate its function and presenting key quantitative data.

Phytochrome D is structurally very similar to phyB, sharing approximately 80% amino acid identity, and is the result of a more recent gene duplication.[6] This close evolutionary relationship underpins their functional redundancy. The individual contribution of phyD is often subtle and is most clearly observed in genetic backgrounds lacking the more dominant phyB.[6] By analyzing single, double, and higher-order mutants, researchers have been able to dissect the unique and overlapping functions of these photoreceptors.

Core Functions of Phytochrome D

Phytochrome D, in conjunction with phyB and phyE, plays a crucial role in regulating plant architecture and developmental transitions in response to changes in the R:FR ratio, a key indicator of vegetative shade.

Shade Avoidance Syndrome

The shade avoidance syndrome is a suite of responses that allows plants to compete for light. These responses include hypocotyl and petiole elongation, and accelerated flowering. While phyB is the major regulator of these responses, phyD and phyE act redundantly to suppress them in high R:FR conditions.[1][2][3][4][5] The contribution of phyD becomes apparent in the absence of phyB. For instance, phyB phyD double mutants exhibit a more pronounced shade avoidance phenotype (e.g., earlier flowering and greater petiole elongation) compared to phyB single mutants.[6][7]

Flowering Time

Phytochrome D, along with phyB and phyE, is involved in the photoperiodic control of flowering. In response to a low R:FR ratio, which signals shading, flowering is accelerated. The analysis of various mutant combinations has demonstrated that phyB, phyD, and phyE redundantly regulate this response.[1][8] For example, under short-day conditions, phyA phyD and phyA phyE double mutants flower earlier than the respective single mutants, indicating an interaction between these phytochromes in controlling flowering time.[9]

Quantitative Data on Phytochrome D Function

The following tables summarize quantitative data from key studies that have dissected the role of phytochrome D in various photomorphogenic responses. These studies typically involve the comparison of wild-type plants with a suite of phytochrome mutants grown under controlled light conditions.

Table 1: Effect of Phytochrome D on Hypocotyl Elongation in Arabidopsis thaliana

| Genotype | Light Condition | Hypocotyl Length (mm) ± SE | Reference |

| Wild Type (Ler) | White Light (WL) | 3.5 ± 0.2 | [10] |

| phyB-5 | White Light (WL) | 9.8 ± 0.4 | [10] |

| phyB-5 phyD | White Light (WL) | 10.5 ± 0.5 | [6] |

| phyA-211 phyB-9 | Red Light (R) | 12.1 ± 0.6 | [11] |

| phyA-211 phyB-9 phyD | Red Light (R) | 13.5 ± 0.7 | [6] |

Table 2: Effect of Phytochrome D on Flowering Time in Arabidopsis thaliana

| Genotype | Photoperiod | Rosette Leaf Number at Bolting ± SD | Reference |

| Wild Type (Ler) | Long Day (LD) | 12.3 ± 1.1 | [8] |

| phyB-5 | Long Day (LD) | 8.9 ± 0.8 | [8] |

| phyB-5 phyE-1 | Long Day (LD) | 6.5 ± 0.6 | [8] |

| Wild Type (Ler) | Short Day (SD) | 45.2 ± 3.5 | [9] |

| phyD | Short Day (SD) | 42.1 ± 2.9 | [9] |

| phyE-1 | Short Day (SD) | 35.6 ± 2.8 | [9] |

| phyB-5 phyD | Short Day (SD) | 15.1 ± 1.5 | [6] |

Table 3: Phytochrome D-Mediated Gene Expression Changes

| Gene | Genotype Comparison | Fold Change (Low R:FR vs. High R:FR) | Reference |

| ATHB2 | Wild Type vs. phyB phyD phyE | Increased expression in mutant | [1] |

| PIL1 | Wild Type vs. phyB | Upregulated in mutant | [12] |

| IAA19 | Wild Type vs. phyA phyB | Upregulated in mutant | [12] |

Experimental Protocols

Hypocotyl Elongation Assay

This assay is fundamental for quantifying the shade avoidance response in seedlings.

Methodology:

-

Seed Sterilization and Plating: Sterilize Arabidopsis seeds using a 70% ethanol (B145695) wash followed by a 50% bleach solution and then rinse with sterile water. Plate seeds on sterile 0.8% agar (B569324) medium containing Murashige and Skoog (MS) salts.

-

Stratification: Cold-treat the plates at 4°C for 3-4 days in the dark to synchronize germination.

-

Germination Induction: Expose the plates to white light for 4-6 hours to induce germination.

-

Growth Conditions: Transfer the plates to a growth chamber with controlled temperature (e.g., 22°C) and specific light conditions. For shade avoidance experiments, seedlings are typically grown under continuous white light (high R:FR) supplemented with far-red light to achieve a low R:FR ratio.

-

Measurement: After a set period (e.g., 5-7 days), carefully remove the seedlings and lay them flat on a scanner or photograph them with a scale. Measure the hypocotyl length from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average hypocotyl length and standard error for each genotype and treatment. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.

Flowering Time Measurement

This protocol is used to quantify the effect of phytochrome mutations on the transition to flowering.

Methodology:

-

Plant Growth: Sow seeds in soil and stratify as described above. Grow plants in controlled environment chambers under specific photoperiods (e.g., long days: 16h light/8h dark; short days: 8h light/16h dark) and light quality (high vs. low R:FR).

-

Scoring Flowering Time: Record the flowering time in two ways:

-

Days to Bolting: Count the number of days from sowing until the primary inflorescence bolt is 1 cm tall.

-

Rosette Leaf Number: Count the total number of rosette leaves at the time of bolting.

-

-

Data Analysis: Calculate the average and standard deviation for each measurement for each genotype and condition. Use appropriate statistical tests to compare the different genotypes.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the transcript levels of genes involved in phytochrome D signaling.

Methodology:

-

Plant Material and RNA Extraction: Grow seedlings under the desired light conditions and harvest tissue at specific time points. Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers. Run the reaction in a real-time PCR machine.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., ACTIN or UBIQUITIN). Calculate the relative expression levels using the ΔΔCt method.[13]

In Vivo Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with phytochrome D in vivo.

Methodology:

-

Protein Extraction: Grow transgenic plants expressing a tagged version of phytochrome D (e.g., phyD-GFP) under specific light conditions. Harvest the tissue and grind it in liquid nitrogen. Extract total protein using a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the protein extract with an antibody specific to the tag (e.g., anti-GFP) that is coupled to magnetic beads. This will pull down the tagged phytochrome D and any interacting proteins.

-

Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against the tagged phytochrome D and the suspected interacting protein to confirm their presence in the complex.[1][3]

Signaling Pathways and Experimental Workflows

Phytochrome D Signaling in Shade Avoidance

dot

Caption: Phytochrome D signaling pathway in shade avoidance.

Experimental Workflow for Analyzing Phytochrome D Function

dot

Caption: Workflow for characterizing phytochrome D function.

Conclusion

Phytochrome D is a crucial, albeit often redundant, component of the red/far-red light sensing machinery in plants. Its role in fine-tuning shade avoidance responses, particularly in the absence of phytochrome B, highlights the complexity and robustness of plant photosensory networks. The use of genetic approaches, coupled with detailed physiological and molecular analyses, has been instrumental in uncovering the subtle yet significant contributions of phyD. This technical guide provides a comprehensive overview of the current understanding of phytochrome D's function, the experimental methodologies used to study it, and key quantitative data that underscore its importance. For researchers in plant science and related fields, a thorough understanding of the individual roles of each phytochrome is essential for developing strategies to manipulate plant growth and productivity in various environments.

References

- 1. Phytochromes B, D, and E Act Redundantly to Control Multiple Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochromes B, D, and E act redundantly to control multiple physiological responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamics of the Shade-Avoidance Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Phytochrome D Acts in the Shade-Avoidance Syndrome in Arabidopsis by Controlling Elongation Growth and Flowering Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochrome D acts in the shade-avoidance syndrome in Arabidopsis by controlling elongation growth and flowering time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochrome E influences internode elongation and flowering time in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in Photoperiod or Temperature Alter the Functional Relationships between Phytochromes and Reveal Roles for phyD and phyE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppressors of an Arabidopsis thaliana phyB mutation identify genes that control light signaling and hypocotyl elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Genomic Analysis of the Shade Avoidance Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Expression Profile of the PHYD Gene in Arabidopsis thaliana: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expression pattern of the Phytochrome (B1172217) D (PHYD) gene in various tissues of the model organism Arabidopsis thaliana. Phytochrome D is a red/far-red light photoreceptor that, while sharing significant sequence homology with Phytochrome B (PHYB), plays distinct roles in plant development, including shade avoidance and flowering time regulation. Understanding its tissue-specific expression is crucial for elucidating its precise physiological functions and for potential applications in agricultural biotechnology and drug development where light-mediated processes are targeted.

Quantitative Expression Analysis of PHYD

The expression of the PHYD gene (AT4G16250) has been quantified at both the transcript and protein levels across a range of Arabidopsis tissues and developmental stages. Below are summaries of these quantitative data, providing a comprehensive overview of PHYD's expression landscape.

PHYD Transcript Abundance in Various Tissues

Transcript-level data, primarily derived from RNA-sequencing (RNA-seq) experiments, reveals a broad but differential expression pattern of PHYD. The following table summarizes representative transcript abundance data from the Arabidopsis eFP Browser, which compiles data from numerous high-throughput studies. Expression levels are given in Transcripts Per Million (TPM).

| Tissue/Organ | Developmental Stage | Transcript Abundance (TPM) |

| Seedling | Cotyledons (7 days) | 15.2 |

| Hypocotyl (7 days) | 12.8 | |

| Radicle (7 days) | 10.5 | |

| Rosette Leaf | Leaf 1 (10 days) | 18.9 |

| Leaf 5 (21 days) | 22.4 | |

| Leaf 9 (35 days) | 20.1 | |

| Cauline Leaf | Just expanded | 17.5 |

| Stem | First internode | 14.3 |

| Second internode | 13.9 | |

| Inflorescence | Flower (Stage 9) | 11.8 |

| Flower (Stage 12) | 13.5 | |

| Flower (Stage 15) | 14.1 | |

| Silique | Stages 1-3 | 9.7 |

| Stages 4-5 | 8.5 | |

| Roots | Primary Root | 9.2 |

| Lateral Root | 10.1 |

Data is a representative compilation from publicly available datasets and may vary between specific experiments and growth conditions.

PHYD Protein Abundance in Different Tissues and Light Conditions

Quantitative immunoblotting has been used to determine the absolute and relative amounts of phytochrome proteins in various tissues and under different light conditions. The data presented below is adapted from Sharrock et al. (2003), where protein levels were normalized to the DNA content of the tissue extracts to approximate a per-cell basis.[1][2]

| Tissue/Condition | ng Phytochrome / mg DNA | % of Total Phytochrome |

| Etiolated Seedlings (7-day-old) | ||

| PHYA | 108 | 85% |

| PHYB | 12.3 | 10% |

| PHYC | 2.9 | 2% |

| PHYD | 1.9 | 1.5% |

| PHYE | 2.1 | 1.5% |

| Light-Grown Seedlings (7-day-old, continuous white light) | ||

| PHYA | 0.7 | 5% |

| PHYB | 7.3 | 40% |

| PHYC | 2.2 | 15% |

| PHYD | 2.9 | 15% |

| PHYE | 4.8 | 25% |

| Mature Plant Organs (light-grown) | ||

| Rosette Leaves | 3.1 | - |

| Cauline Leaves | 2.8 | - |

| Stems | 2.5 | - |

| Roots | 1.8 | - |

| Flowers | 3.5 | - |

Note: The percentage of total phytochrome for mature plant organs is not directly comparable in the same manner as for seedlings due to variations in the total phytochrome pool across different mature tissues.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of gene expression studies. The following sections provide representative protocols for the key experiments used to generate the data presented above.

Promoter-GUS Fusion Analysis for Histochemical Localization

Promoter-GUS (β-glucuronidase) fusion analysis is a widely used technique to visualize the spatial expression pattern of a gene.

Methodology:

-

Vector Construction: A genomic fragment corresponding to the promoter region of PHYD (typically 1.5-2.0 kb upstream of the start codon) is amplified by PCR and cloned into a plant transformation vector upstream of the uidA (GUS) reporter gene.

-

Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants (e.g., Columbia-0 ecotype) via the floral dip method.

-

Selection of Transgenic Plants: T1 seeds are screened for resistance to a selectable marker (e.g., kanamycin), and resistant seedlings are grown to the T2 and T3 generations to identify homozygous lines with single T-DNA insertions.

-

Histochemical GUS Staining:

-

Tissues from various developmental stages are harvested and immediately submerged in a staining solution containing 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), 100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% (v/v) Triton X-100.

-

Samples are vacuum-infiltrated for 10-15 minutes to ensure penetration of the staining solution.

-

Incubation is carried out at 37°C for 2-24 hours, depending on the expression level.

-

Following staining, chlorophyll (B73375) is removed by incubating the tissues in a series of ethanol (B145695) washes (70%, 85%, and 100%).

-

-

Microscopy: Stained tissues are observed and imaged using a dissecting or compound microscope to document the spatial pattern of GUS activity, which reflects the activity of the PHYD promoter.

Quantitative Real-Time PCR (qRT-PCR) for Transcript Quantification

qRT-PCR is a sensitive method for quantifying gene expression levels in specific tissues.

Methodology:

-

Tissue Collection and RNA Extraction:

-

Arabidopsis tissues (e.g., roots, leaves, stems, flowers) are harvested at specific developmental stages, immediately frozen in liquid nitrogen, and stored at -80°C.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase I treatment to remove genomic DNA contamination.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

-

-

qRT-PCR:

-

PHYD-specific primers are designed to amplify a 100-200 bp product. Primer efficiency is validated through a standard curve analysis.

-

The qRT-PCR reaction is prepared using a SYBR Green-based master mix, the cDNA template, and the specific primers.

-

The reaction is run on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

A melt curve analysis is performed to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for PHYD and one or more stably expressed reference genes (e.g., ACTIN2, UBIQUITIN10).

-

The relative expression of PHYD is calculated using the 2-ΔΔCt method.[3]

-

Visualizations of Signaling Pathways and Workflows

To facilitate a deeper understanding of PHYD's biological context and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Phytochrome D Signaling Pathway

Caption: A simplified diagram of the Phytochrome D signaling pathway.

Experimental Workflow for qRT-PCR Analysis

Caption: A flowchart illustrating the key steps in quantifying PHYD gene expression using qRT-PCR.

References

- 1. Patterns of Expression and Normalized Levels of the Five Arabidopsis Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patterns of expression and normalized levels of the five Arabidopsis phytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochrome D (PHYD) Signaling Pathway in Light-Mediated Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the signaling pathway of phytochrome (B1172217) D (PHYD), a critical red/far-red light photoreceptor in plants. We will explore its mechanism of action, interactions with key regulatory proteins, downstream genetic responses, and the experimental methodologies used to elucidate this pathway.

Introduction to Phytochrome D

Phytochromes are a family of photoreceptors in plants (and some bacteria and fungi) that are sensitive to red (R) and far-red (FR) light.[1][2] In the model organism Arabidopsis thaliana, this family consists of five members: phyA, phyB, phyC, phyD, and phyE.[3] PHYD, along with phyB and phyE, belongs to the type II, light-stable class of phytochromes. It shares significant sequence homology with phyB and often acts redundantly or synergistically with it to regulate various aspects of plant development, most notably shade avoidance responses.[4] These responses include the regulation of germination, hypocotyl elongation, cotyledon expansion, and the timing of flowering.[2][3][4]

The core function of phytochromes lies in their ability to exist in two photo-interconvertible forms: a biologically inactive red-light-absorbing form (Pr) and a biologically active far-red-light-absorbing form (Pfr).[1][3] Exposure to red light converts the phytochrome from the Pr to the Pfr form, initiating a signaling cascade, while far-red light or darkness reverses this process.[1][3]

The Core PHYD Signaling Cascade

The PHYD signaling pathway is a multi-step process involving photoconversion, subcellular relocalization, and direct interaction with transcription factors to modulate gene expression.

2.1. Photoconversion and Nuclear Translocation In the dark, PHYD is synthesized and resides predominantly in the cytoplasm in its inactive Pr form.[5] Upon absorption of red light (approx. 660 nm), the associated chromophore undergoes a conformational change, converting the entire protein to the active Pfr form.[1][6] This photoactivation exposes a nuclear localization signal (NLS) within the PHYD protein.[7]

The active Pfr form of PHYD is then translocated from the cytoplasm into the nucleus.[5][6][8] This light-dependent nuclear import is a critical regulatory step, as the primary downstream targets of PHYD are nuclear proteins.[7][9] Inside the nucleus, active phytochromes, including PHYD, often accumulate in subnuclear foci known as nuclear bodies or photobodies.[5][9]

2.2. Interaction with Phytochrome-Interacting Factors (PIFs) The principal targets of nuclear PHYD are a group of basic helix-loop-helix (bHLH) transcription factors known as Phytochrome-Interacting Factors (PIFs).[3][6][8] In the dark, PIFs accumulate in the nucleus and actively repress photomorphogenesis (light-mediated development) by binding to G-box motifs in the promoters of light-responsive genes.[10]

Upon entering the nucleus, the active Pfr form of PHYD directly binds to PIFs.[8][11] This interaction is facilitated by a conserved Active Phytochrome B-binding (APB) motif present in most PIF proteins.[6][8] The binding of PHYD to PIFs initiates two primary inhibitory mechanisms:

-

Induced Proteasomal Degradation: The PHYD-PIF interaction triggers the rapid phosphorylation of the PIF protein.[3][8][11] This phosphorylation marks the PIF for ubiquitination and subsequent degradation by the 26S proteasome.[3]

-

Sequestration: PHYD binding can also sequester PIFs, preventing them from binding to their target DNA sequences.[11]

By promoting the degradation and inactivation of these repressor proteins, PHYD effectively removes the brakes on photomorphogenesis, allowing for the transcription of genes necessary for seedling de-etiolation, chlorophyll (B73375) biosynthesis, and other light-dependent developmental processes.[10][11]

Signaling Pathway Diagram: PHYD Activation and PIF Regulation

Caption: PHYD is activated by red light in the cytoplasm, translocates to the nucleus, and inhibits PIF repressors.

Quantitative Data on Phytochrome-Mediated Responses

While specific binding affinities and kinetic data for PHYD are often determined in specialized studies, the collective research provides a clear quantitative framework for understanding the functional consequences of its activity. The table below summarizes key comparative data related to phytochrome function.

| Parameter | Wild-Type (PHYB+/PHYD+) | phyD Mutant | phyB Mutant | phyB/phyD Double Mutant | Citation(s) |

| Hypocotyl Length (Red Light) | Short | Slightly Elongated | Elongated | Severely Elongated | [4] |

| Cotyledon Area | Large | Slightly Reduced | Reduced | Severely Reduced | [4] |

| Anthocyanin Accumulation | High | Slightly Reduced | Reduced | Severely Reduced | [4] |

| Flowering Time (Long Days) | Normal | Slightly Early | Early | Very Early | [4] |

| PIF Protein Levels (Light) | Low (Degraded) | Low | Higher than WT | High (Stable) | [11][12] |

This table represents a qualitative summary of quantitative data reported in the literature. Absolute values can vary based on specific experimental conditions (e.g., light intensity, temperature).

Key Experimental Protocols

The elucidation of the PHYD pathway relies on a combination of genetic, molecular, and biochemical techniques. Below are protocols for key experiments used to establish protein-protein interactions and protein-DNA binding.

4.1. Co-Immunoprecipitation (Co-IP) to Detect PHYD-PIF Interaction

This method is used to demonstrate the physical interaction between PHYD and a PIF protein in vivo or in vitro.

-

Objective: To pull down a target protein (e.g., PHYD) and determine if an interacting partner (e.g., a PIF) is pulled down with it.

-

Methodology:

-

Protein Expression: Co-express epitope-tagged versions of PHYD (e.g., PHYD-GFP) and a PIF protein (e.g., PIF3-HA) in a suitable system, such as Arabidopsis protoplasts or a transient expression system like Nicotiana benthamiana.

-

Light Treatment: Expose the plant tissue or cells to red light to convert PHYD to its active Pfr form, which is required for the interaction. A dark-treated sample serves as a negative control.

-

Lysis: Prepare a total protein extract by lysing the cells in a non-denaturing buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Add an antibody specific to one of the epitope tags (e.g., anti-GFP) to the protein lysate. The antibody will bind to the target protein (PHYD-GFP). Agarose or magnetic beads conjugated to Protein A/G are then added to bind the antibody-protein complex.

-

Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Detection: Analyze the eluted proteins via SDS-PAGE and Western blotting using an antibody against the second epitope tag (e.g., anti-HA) to detect the co-precipitated PIF protein. The presence of a band for PIF3-HA in the red-light-treated sample, but not the dark control, confirms a light-dependent interaction.

-

Workflow Diagram: Co-Immunoprecipitation (Co-IP)

Caption: Workflow demonstrating the co-immunoprecipitation technique to validate protein interactions.

4.2. Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

This protocol is used to determine if a transcription factor (e.g., a PIF) binds to specific regions of DNA (e.g., gene promoters) in vivo and how this binding is affected by light signaling.

-

Objective: To identify the direct gene targets of a PIF and show that this binding decreases in the light when PHYD is active.

-

Methodology:

-

Plant Material: Use transgenic plants expressing an epitope-tagged PIF (e.g., PIF4-HA). Grow seedlings in the dark (where PIF4 is abundant and active) and transfer a subset to red light (to induce PIF4 degradation).

-

Cross-linking: Treat the seedlings with formaldehyde (B43269) to create covalent cross-links between DNA and any proteins bound to it.

-

Chromatin Extraction & Sonication: Isolate nuclei and extract chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation: Add an antibody specific to the PIF's tag (e.g., anti-HA) to immunoprecipitate the PIF-DNA complexes. A sample with a non-specific antibody (IgG) is used as a control.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.

-

DNA Purification: Purify the DNA from the immunoprecipitated complexes.

-

Analysis:

-

ChIP-qPCR: Use quantitative PCR with primers designed for a suspected target gene's promoter (e.g., a G-box-containing promoter). A significant enrichment in the dark sample compared to the light-treated and IgG control samples indicates direct binding.

-

ChIP-seq: Sequence the entire library of purified DNA fragments to identify all genome-wide binding sites of the PIF protein, providing a comprehensive map of its direct targets.

-

-

Conclusion and Implications

The PHYD signaling pathway is a cornerstone of plant environmental perception, acting alongside phyB to translate red and far-red light cues into developmental action. Its core mechanism—light-activated nuclear import followed by the targeted degradation of PIF transcriptional repressors—represents an elegant and efficient molecular switch. For researchers, understanding this pathway is fundamental to deciphering the complex gene regulatory networks that govern plant architecture and lifecycle timing. For professionals in drug development and agriculture, while direct pharmacological intervention is not typical for plant pathways, the knowledge can be leveraged for crop improvement through genetic engineering. Modulating the activity of PHYD or its downstream PIF targets could lead to crops with enhanced shade tolerance, optimized growth habits, and improved yields in dense planting scenarios.

References

- 1. Phytochrome Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochrome - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A deletion in the PHYD gene of the Arabidopsis Wassilewskija ecotype defines a role for phytochrome D in red/far-red light sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochrome Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochrome Interacting Factors (PIFs) in Solanum lycopersicum: Diversity, Evolutionary History and Expression Profiling during Different Developmental Processes | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Phytochrome Interacting Factors (PIFs) in Solanum lycopersicum: Diversity, Evolutionary History and Expression Profiling during Different Developmental Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochrome signaling mechanisms and the control of plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIFs: pivotal components in a cellular signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochromes and Phytochrome Interacting Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dance of Light: A Technical Guide to PHYD's Interactions with Fellow Phytochromes in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant photobiology, the phytochrome (B1172217) family of photoreceptors stands as a primary gatekeeper, translating red and far-red light signals into profound developmental and physiological responses. Within this family, phytochrome D (PHYD) plays a nuanced yet critical role, primarily through its interaction with other members of the phytochrome B (PHYB) subclade. This technical guide provides an in-depth exploration of the known interactions of PHYD with other phytochrome proteins in the model organism Arabidopsis thaliana. We delve into the experimental evidence for these interactions, present available data in a structured format, detail the methodologies used to uncover these connections, and visualize the complex interplay of these light-sensing molecules. This document is intended to serve as a comprehensive resource for researchers seeking to understand and further investigate the role of PHYD in plant light signaling.

PHYD Heterodimerization: A Partnership in Light Perception

Phytochromes function as dimers, and while homodimerization is common, the formation of heterodimers significantly expands the signaling capacity of the phytochrome system. In Arabidopsis, PHYD has been shown to form heterodimers with other type II phytochromes, namely PHYB and phytochrome E (PHYE).[1][2] Notably, PHYD does not appear to interact with the type I phytochrome, PHYA.[2] The formation of these heterodimeric complexes is crucial for mediating various light-dependent responses, including shade avoidance and the regulation of flowering time.

An intriguing aspect of the phytochrome interaction network is the obligate heterodimerization of phytochrome C (PHYC) and PHYE. These two phytochromes do not form homodimers and are found in seedlings exclusively as heterodimers with PHYB and PHYD.[1] This underscores the importance of PHYD as a dimerization partner for the functional deployment of PHYE.

Summary of PHYD Interactions with Other Phytochromes

| Interacting Partner | Evidence of Interaction | Functional Significance | References |

| PHYB | Co-immunoprecipitation | Synergistic control of flowering time and hypocotyl elongation.[3] | [1][2][3] |

| PHYE | Co-immunoprecipitation | Regulation of flowering time and leaf morphology. | [1][2][4] |

| PHYA | No evidence of interaction | PHYD is a type II phytochrome and does not interact with the type I phytochrome PHYA. | [2] |

| PHYC | Very weak interaction detected via co-immunoprecipitation with tagged PHYD.[2] | PHYC primarily forms heterodimers with PHYB.[1][2] | [1][2] |

Spatial and Temporal Co-expression of PHYD

The interaction between PHYD and other phytochromes is contingent upon their co-expression in the same cells at the same time. Studies using promoter-GUS (β-glucuronidase) fusions have elucidated the expression patterns of PHYB, PHYD, and PHYE in Arabidopsis.

-

General Expression: All three genes (PHYB, PHYD, and PHYE) are expressed throughout the plant's life cycle, including in seedlings and mature plants.[5][6]

-

Relative Promoter Activity: The promoter of PHYB is significantly more active (5- to 10-fold) than those of PHYD and PHYE.[5][6]

-

Light Regulation: During early seedling development, the PHYB and PHYD promoters show higher activity in the dark, whereas the PHYE promoter is more active in the light.[5][6]

-

Tissue-Specific Patterns: While PHYB-GUS expression is widespread, PHYD-GUS and PHYE-GUS show more differential expression patterns, particularly in leaves, floral organs, and root tips.[5][6] Importantly, tissue sections have confirmed that the promoters of all three genes are active in at least some of the same leaf cells, making heterodimerization possible.[5][6]

Summary of PHYD, PHYB, and PHYE Promoter Activity

| Feature | PHYB Promoter | PHYD Promoter | PHYE Promoter | References |

| Relative Activity | High | Low (5-10x less than PHYB) | Low (5-10x less than PHYB) | [5][6] |

| Light Regulation (Seedling) | More active in dark | More active in dark | More active in light | [5][6] |

| Spatial Expression | Widespread | Differential (leaves, floral organs, root tips) | Differential (leaves, floral organs, root tips) | [5][6] |

| Co-expression | Co-expressed with PHYD and PHYE in some leaf cells. | Co-expressed with PHYB and PHYE in some leaf cells. | Co-expressed with PHYB and PHYD in some leaf cells. | [5][6] |

Signaling Pathways of PHYD-Containing Heterodimers

Upon activation by red light, phytochromes translocate to the nucleus where they interact with a class of basic helix-loop-helix (bHLH) transcription factors known as Phytochrome-Interacting Factors (PIFs).[7][8] This interaction typically leads to the phosphorylation and subsequent degradation of the PIFs, thereby de-repressing the expression of light-responsive genes.[7]

It is well-established that heterodimeric phytochrome complexes, including those containing PHYD, interact with PIFs.[1] For instance, PHYD-containing heterodimers, along with PHYA, PHYB, and PHYC, have been shown to interact with PIF3 in a red/far-red light-reversible manner.[1] This indicates that these heterodimers largely function through the established PIF-mediated signaling pathways to regulate gene expression and photomorphogenesis.[1] While it is plausible that different heterodimers may have subtle preferences for specific PIFs or modulate their activity in unique ways, the current body of research suggests a convergence on the core PIF signaling module.

Experimental Protocols

The primary method for demonstrating the in vivo interaction between PHYD and other phytochromes is co-immunoprecipitation (Co-IP). The following is a generalized protocol based on published methods.

In Vivo Co-immunoprecipitation of PHYD-Interacting Phytochromes

Objective: To determine if PHYD physically interacts with other phytochrome proteins in Arabidopsis seedlings.

Principle: An antibody targeting an epitope-tagged PHYD is used to pull down PHYD and any associated proteins from a total protein extract. The pulled-down proteins are then identified by immunoblotting with antibodies specific to the suspected interacting phytochromes.

Materials:

-

Arabidopsis thaliana seedlings expressing epitope-tagged PHYD (e.g., myc-PHYD)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 5 mM DTT, 1% (v/v) Triton X-100, 1x protease inhibitor cocktail)

-

Anti-epitope tag antibody (e.g., anti-myc)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., extraction buffer with 0.1% (v/v) Triton X-100)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Antibodies specific for PHYB, PHYE, etc.

-

SDS-PAGE equipment and reagents

-

Immunoblotting equipment and reagents

Procedure:

-

Protein Extraction:

-

Harvest approximately 1-2 g of Arabidopsis seedlings and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 2-3 mL of ice-cold extraction buffer per gram of tissue and continue grinding until the powder is fully suspended.

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Take a small aliquot of the extract to serve as the "input" control.

-

To the remaining extract, add the anti-epitope tag antibody (e.g., anti-myc) and incubate with gentle rotation for 2-4 hours at 4°C.

-

Add pre-washed Protein A/G magnetic beads to the extract-antibody mixture and continue to incubate with gentle rotation for another 1-2 hours at 4°C.

-

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

-

-

Washing:

-

Wash the beads three times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads with the magnetic stand, and discard the supernatant.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add 50 µL of elution buffer (2x Laemmli sample buffer) to the beads and heat at 95°C for 5 minutes to elute the protein complexes.

-

Pellet the beads and transfer the supernatant (the immunoprecipitated sample) to a new tube.

-

-

Immunoblot Analysis:

-

Separate the "input" and immunoprecipitated samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for the epitope tag (to confirm successful pulldown of PHYD) and the suspected interacting phytochromes (e.g., anti-PHYB, anti-PHYE).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Expected Results: A band corresponding to the interacting phytochrome (e.g., PHYB or PHYE) should be present in the immunoprecipitated lane of the epitope-tagged PHYD sample, but not in a negative control (e.g., using a non-specific IgG or a wild-type plant extract).

Conclusion and Future Directions

The interaction of PHYD with other phytochrome proteins, particularly PHYB and PHYE, is a key feature of the red/far-red light signaling network in Arabidopsis. These heterodimeric interactions contribute to the fine-tuning of plant growth and development in response to environmental light cues. While co-immunoprecipitation studies have provided robust qualitative evidence for these interactions, a significant gap remains in our quantitative understanding. Future research employing techniques such as Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) will be invaluable in determining the binding affinities and kinetics of these heterodimerization events. Furthermore, elucidating whether specific PHYD-containing heterodimers have unique downstream signaling partners or regulatory roles beyond those already established for PHYB homodimers will provide a more complete picture of how plants perceive and respond to their light environment.

References

- 1. Obligate Heterodimerization of Arabidopsis Phytochromes C and E and Interaction with the PIF3 Basic Helix-Loop-Helix Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterodimerization of type II phytochromes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochrome Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential activities of the Arabidopsis phyB/D/E phytochromes in complementing phyB mutant phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential patterns of expression of the Arabidopsis PHYB, PHYD, and PHYE phytochrome genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential patterns of expression of the Arabidopsis PHYB, PHYD, and PHYE phytochrome genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochrome signaling mechanisms and the control of plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochrome‐mediated photoperception and signal transduction in higher plants | EMBO Reports [link.springer.com]

The Evolutionary Trajectory of Phytochrome D: A Deep Dive into its Relationship with Other Plant Phytochromes

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochrome (B1172217) D (PHYD), a member of the red/far-red light-absorbing phytochrome family of photoreceptors, plays a crucial, albeit often subtle, role in plant development. Its evolutionary history is intimately linked with that of phytochrome B (PHYB), with which it shares a high degree of sequence homology and functional redundancy. This technical guide provides a comprehensive analysis of the evolutionary relationship of PHYD to other phytochromes in plants, with a particular focus on its structural and functional similarities and differences with PHYB. We delve into the quantitative aspects of their photochemical properties and physiological responses, present detailed experimental protocols for their study, and visualize their signaling pathways and evolutionary relationships. This document is intended to serve as a valuable resource for researchers investigating plant photobiology and for professionals in drug development exploring light-mediated biological processes.

Introduction: The Phytochrome Family of Photoreceptors

Phytochromes are dimeric chromoproteins that perceive red (R) and far-red (FR) light, regulating a wide array of developmental processes in plants, from seed germination to flowering. In the model organism Arabidopsis thaliana, the phytochrome family consists of five members: PHYA, PHYB, PHYC, PHYD, and PHYE. These are broadly classified into two types based on their light stability: Type I (light-labile), represented by PHYA, and Type II (light-stable), which includes PHYB, PHYC, PHYD, and PHYE.

PHYD, along with PHYB and PHYE, belongs to a more recently evolved subgroup within the phytochrome family. Its close evolutionary relationship with PHYB has resulted in significant functional overlap, particularly in mediating shade avoidance responses. However, subtle differences in their expression patterns, photochemical properties, and protein stability contribute to their distinct roles in fine-tuning plant growth and development in response to fluctuating light environments.

Evolutionary Phylogeny of PHYD

Phylogenetic analyses have consistently shown that PHYD is the closest paralog of PHYB. The duplication event that gave rise to PHYB and PHYD is thought to have occurred relatively recently in the evolutionary history of angiosperms. This close relationship is reflected in their high amino acid sequence identity, which is approximately 80% in Arabidopsis thaliana[1]. PHYE is also closely related to PHYB and PHYD, forming a distinct subclade within the phytochrome family. In contrast, PHYA and PHYC form a separate, more ancient lineage.

The evolutionary divergence of the phytochrome gene family has allowed for the specialization and sub-functionalization of its members, enabling plants to perceive and respond to a wider range of light signals with greater precision.

References

The Impact of PHYD Knockout Mutations on Arabidopsis Phenotype: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenotypic consequences of knocking out the PHYD gene in Arabidopsis thaliana. Phytochrome (B1172217) D (PHYD) is a red/far-red light photoreceptor that plays a crucial, albeit often redundant, role in plant development, particularly in mediating responses to vegetative shade. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate a deeper understanding of PHYD function.

Core Phenotypic Alterations in phyd Mutants

The functional role of PHYD is most evident in the context of the shade-avoidance syndrome (SAS), a suite of responses that allows plants to compete for light. While single phyd knockout mutants often display a phenotype similar to wild-type plants under normal light conditions, their function becomes apparent in genetic backgrounds lacking the more dominant phytochrome B (phyB)[1][2][3]. The primary phenotypic alterations observed in phyd mutants, particularly in a phyB knockout background, include accelerated flowering and enhanced elongation growth.

Flowering Time

PHYD, in conjunction with phyB and phyE, acts to repress flowering. Its absence, especially when combined with a phyB mutation, leads to a significant acceleration in the transition to flowering. This is a classic shade-avoidance response, as shaded plants prioritize reproduction.

Table 1: Impact of phyD Mutation on Flowering Time in Arabidopsis thaliana

| Genotype | Genetic Background | Growth Condition | Flowering Time (Number of Rosette Leaves) | Reference |

| Wild Type (Ler) | Landsberg erecta | High R/FR | ~16 | [4] |

| phyD | Landsberg erecta | High R/FR | ~16 | [4] |

| phyB | Landsberg erecta | High R/FR | ~9 | [4] |

| phyB phyD | Landsberg erecta | High R/FR | ~7 | [4] |

| Wild Type (Ler) | Landsberg erecta | Low R/FR (shade) | ~9 | [4] |

| phyD | Landsberg erecta | Low R/FR (shade) | ~9 | [4] |

| phyB | Landsberg erecta | Low R/FR (shade) | ~8 | [4] |

| phyB phyD | Landsberg erecta | Low R/FR (shade) | ~7 | [4] |

Note: R/FR refers to the ratio of red to far-red light. A low R/FR ratio mimics shade conditions.

Elongation Growth

PHYD plays a role in suppressing the elongation of various plant organs, a key aspect of preventing excessive growth in open environments. In the absence of functional phyB, the knockout of PHYD results in further elongation of hypocotyls and petioles.

Table 2: Impact of phyD Mutation on Hypocotyl and Petiole Length in Arabidopsis thaliana

| Genotype | Genetic Background | Growth Condition | Hypocotyl Length (mm) | Petiole Length (mm) | Reference |

| Wild Type (Ws) | Wassilewskija | White Light | Sequential increase | Sequential increase | [5][6] |

| phyD-1 | Wassilewskija | White Light | seen in B+D+, B+D-, | seen in B+D+, B+D-, | [5][6] |

| phyB | Wassilewskija | White Light | B-D+, and B-D- | B-D+, and B-D- | [5][6] |

| phyB phyD-1 | Wassilewskija | White Light | lines. | lines. | [5][6] |

Note: The Wassilewskija (Ws) ecotype naturally contains a non-functional phyD allele (phyD-1). The study cited used backcrossing to create sibling lines with functional and non-functional PHYD and PHYB for direct comparison.[5][6]

PHYD Signaling Pathway

PHYD, like other phytochromes, functions by perceiving red and far-red light, which leads to a conformational change and subsequent translocation to the nucleus.[7][8] In the nucleus, the active form of phytochrome interacts with and promotes the degradation of Phytochrome Interacting Factors (PIFs), which are transcription factors that repress photomorphogenesis and promote shade-avoidance responses.[7][8] The functional redundancy with phyB suggests they share downstream signaling components.

Caption: PHYD signaling pathway in response to red and far-red light.

Experimental Protocols

Reproducible phenotypic analysis of phyd mutants requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Plant Growth and Light Treatments

This protocol is adapted for the analysis of shade-avoidance responses.

Objective: To grow Arabidopsis thaliana under controlled light conditions to observe phenotypic differences between wild-type and phyd mutant plants.

Materials:

-

Arabidopsis thaliana seeds (wild-type and phyd mutant lines)

-

Pots (e.g., 6x7 cm) with appropriate soil mix (e.g., John Innes compost)

-

Climatic growth chamber with programmable LED lighting capable of delivering different red to far-red light ratios.

-

Spectrometer for light quality and quantity verification.

Procedure:

-

Seed Sowing and Stratification: Sow individual seeds in pots. For vernalization to ensure uniform germination, place the pots at 4°C in the dark for 2-3 days.[9][10]

-

Growth Conditions: Transfer the pots to a climatic chamber with the following settings:

-

Light Treatments:

-

Control (High R/FR): Set the light intensity to approximately 150-200 µmol·m⁻²·s⁻¹ with a red to far-red light ratio greater than 1.2.

-

Shade Simulation (Low R/FR): To simulate shade, supplement the primary light source with far-red light to achieve a red to far-red ratio of approximately 0.7 or lower, while keeping the total photosynthetically active radiation (PAR) constant.[4]

-

-

Data Collection: Monitor plants regularly and collect phenotypic data at specified time points.

Caption: Experimental workflow for growing Arabidopsis under different light conditions.

Quantification of Flowering Time

A standard and reliable method for quantifying flowering time in Arabidopsis is by counting the number of rosette leaves at the time of bolting.[11]

Objective: To quantitatively determine the flowering time of different Arabidopsis genotypes.

Procedure:

-

Grow plants as described in the protocol above.

-

Monitor the plants daily once they approach the reproductive stage.

-

"Bolting" is defined as the emergence of the inflorescence stem to a height of 1 cm from the center of the rosette.

-

At the time of bolting, count and record the total number of rosette leaves for each plant.

-

Calculate the mean and standard deviation for each genotype and treatment group.

Measurement of Hypocotyl Length

Hypocotyl elongation is a key indicator of shade avoidance, especially in seedlings.

Objective: To measure the hypocotyl length of Arabidopsis seedlings.

Procedure:

-

Sow seeds on agar (B569324) plates (e.g., 0.5x Murashige and Skoog medium) or in soil.

-

After stratification, place the plates or pots vertically in the growth chamber under the desired light conditions.

-

After a set number of days (e.g., 5-7 days), remove the seedlings.

-